

# Application Notes and Protocols for IPR-803

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## Compound of Interest

Compound Name: IPR-803

Cat. No.: B2827500

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These application notes provide detailed protocols for the preparation of **IPR-803** stock solutions for use in various research applications. **IPR-803** is a potent inhibitor of the urokinase-type plasminogen activator receptor (uPAR) and urokinase-type plasminogen activator (uPA) protein-protein interaction, playing a crucial role in cancer cell invasion and metastasis.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Chemical Properties and Data

A summary of the key quantitative data for **IPR-803** is presented in the table below for easy reference.

Property	Value	Reference
Molecular Weight	453.49 g/mol	[1][2][4]
CAS Number	892243-35-5	[1][2][4]
Appearance	Brown to reddish-brown solid	[2][4]
Purity	≥98% by HPLC	[5]
Solubility (DMSO)	7.69 mg/mL (16.96 mM)	[1][2]
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	[1][2]
Storage (in Solvent)	-80°C for 6 months; -20°C for 1 month	[1][2][6]

## Experimental Protocols

### Preparation of a 10 mM IPR-803 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **IPR-803** in dimethyl sulfoxide (DMSO), suitable for most in vitro cell-based assays.

Materials:

- **IPR-803** powder
- Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath

Procedure:

- Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination, especially for solutions intended for cell culture.

- **Weighing IPR-803:** Carefully weigh out the desired amount of **IPR-803** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.53 mg of **IPR-803**.
- **Dissolving in DMSO:** Add the appropriate volume of anhydrous DMSO to the **IPR-803** powder. For a 10 mM stock, add 1 mL of DMSO to 4.53 mg of **IPR-803**.
- **Solubilization:** Vortex the solution vigorously for 1-2 minutes. Due to the nature of the compound, ultrasonic treatment may be necessary to achieve complete dissolution.<sup>[2][7]</sup> If particulates are still visible, place the vial in an ultrasonic bath for 5-10 minute intervals until the solution is clear. Gentle warming to 37°C can also aid in solubilization.<sup>[6]</sup>
- **Aliquoting:** Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.<sup>[2][6]</sup>
- **Storage:** Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).<sup>[1][2][6]</sup>

Note on DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which may impact the solubility of the compound. Use freshly opened or properly stored anhydrous DMSO for best results.<sup>[2]</sup>

## Preparation of IPR-803 for In Vivo Studies

For animal studies, a different solvent system is often required. The following is a suggested formulation for oral gavage administration.

Materials:

- **IPR-803** powder
- 10% DMSO
- 90% (20% SBE-β-CD in saline)

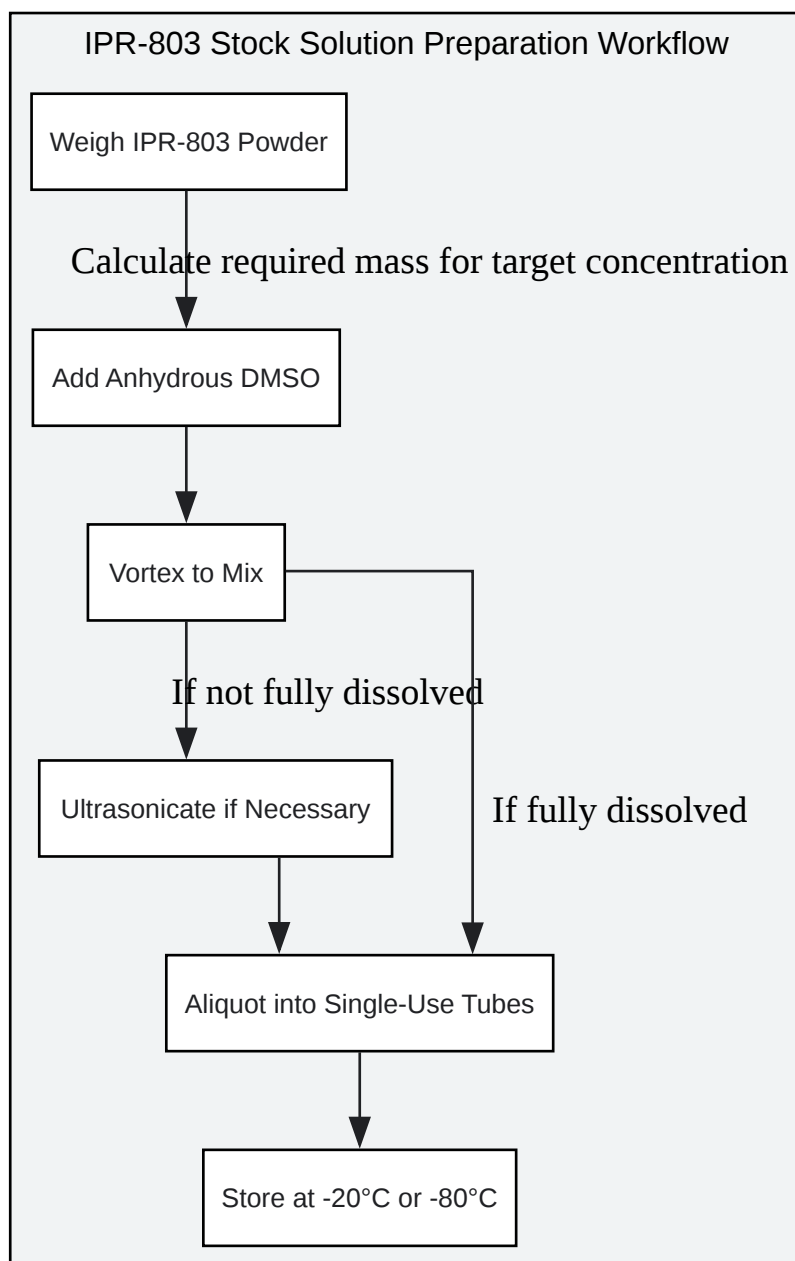
Procedure:

- Prepare the Vehicle: First, prepare a 20% (w/v) solution of sulfobutylether- $\beta$ -cyclodextrin (SBE- $\beta$ -CD) in sterile saline.
- Initial Dissolution: Prepare a concentrated stock of **IPR-803** in DMSO (e.g., 7.7 mg/mL).
- Final Formulation: To prepare the final working solution, add 100  $\mu$ L of the **IPR-803** DMSO stock to 900  $\mu$ L of the 20% SBE- $\beta$ -CD in saline solution.[2] This will yield a clear solution of approximately 0.77 mg/mL.[2][7]
- Administration: Mix thoroughly before administration. It is recommended to prepare this solution fresh for each use.

## Mechanism of Action and Signaling Pathway

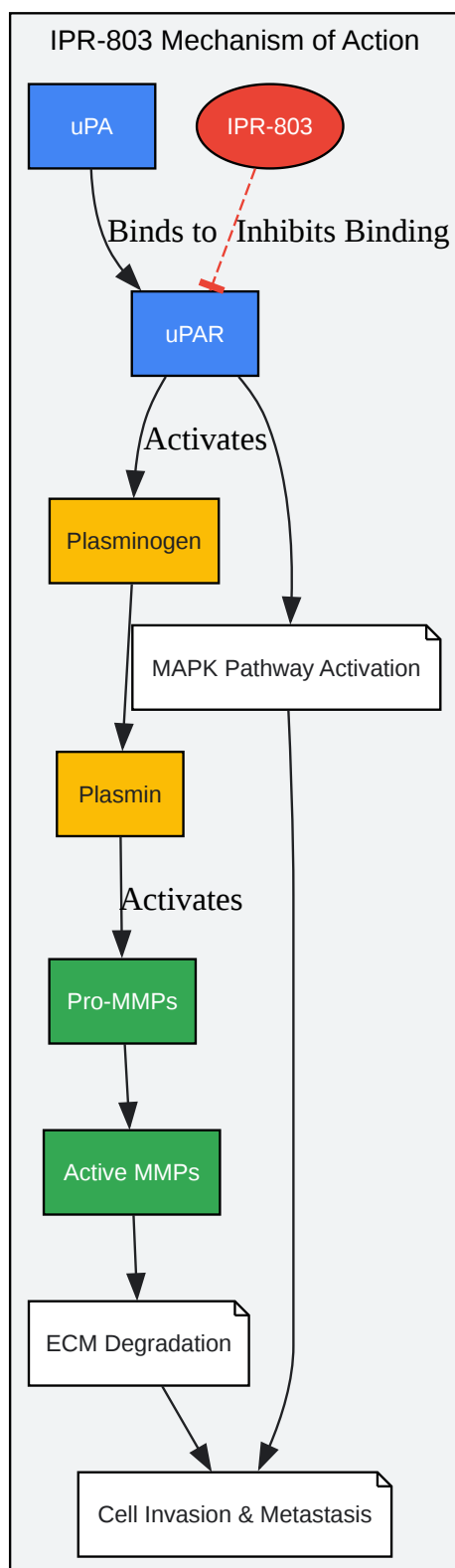
**IPR-803** functions as a potent inhibitor of the uPAR-uPA protein-protein interaction.[1][2][8] This interaction is critical for the activation of plasminogen to plasmin, which in turn activates matrix metalloproteinases (MMPs).[2] The activation of MMPs leads to the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion and metastasis.[2] Furthermore, the uPAR-uPA system is involved in intracellular signaling pathways that promote cell migration, adhesion, and proliferation. **IPR-803** has been shown to inhibit MAPK phosphorylation.[2][3][8]

## Diagrams



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Caption: Workflow for preparing **IPR-803** stock solution.



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Caption: **IPR-803** inhibits the uPAR-uPA interaction.

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## References

- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. IPR-803 | 892243-35-5 [amp.chemicalbook.com]
- 5. IPR-803 Supplier | CAS 892243-35-5 | AOBIIOUS [aobious.com]
- 6. glpbio.com [glpbio.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for IPR-803]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2827500#preparing-ipr-803-stock-solution]

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